molecular formula C27H27NO4 B3615750 N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide

Cat. No.: B3615750
M. Wt: 429.5 g/mol
InChI Key: DHQBSXQQXVOQNQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and methyl substitutions on the phenyl ring, and an ethoxy linkage to a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxy-2-methylaniline with benzoyl chloride under basic conditions.

    Ethoxy Linkage Formation: The next step involves the formation of the ethoxy linkage by reacting the benzamide intermediate with 2-bromoethyl acetate in the presence of a base.

    Tetrahydronaphthalene Attachment: The final step involves the attachment of the tetrahydronaphthalene moiety through a nucleophilic substitution reaction with 5,6,7,8-tetrahydronaphthalene-2-yl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-18-15-22(31-2)13-14-24(18)28-27(30)23-9-5-6-10-26(23)32-17-25(29)21-12-11-19-7-3-4-8-20(19)16-21/h5-6,9-16H,3-4,7-8,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQBSXQQXVOQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OCC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
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N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide

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